molecular formula C25H22FN5O3S B12028351 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide

2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide

Cat. No.: B12028351
M. Wt: 491.5 g/mol
InChI Key: FHRLHVALKFIEAG-JFLMPSFJSA-N
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Description

2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, methoxyphenyl groups, and a fluorophenyl moiety

Preparation Methods

The synthesis of 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide typically involves multiple steps The initial step often includes the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketonesThe final product is obtained after purification through recrystallization or chromatography techniques .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The triazole ring and the methoxyphenyl groups play a crucial role in binding to these targets, thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives with varying substituents on the triazole ring. Some examples are:

These compounds share a similar core structure but differ in the substituents attached to the triazole ring, which can influence their chemical properties and biological activities. The uniqueness of 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide lies in the presence of the fluorophenyl group, which can enhance its biological activity and specificity.

Properties

Molecular Formula

C25H22FN5O3S

Molecular Weight

491.5 g/mol

IUPAC Name

2-[[4,5-bis(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C25H22FN5O3S/c1-33-21-11-5-18(6-12-21)24-29-30-25(31(24)20-9-13-22(34-2)14-10-20)35-16-23(32)28-27-15-17-3-7-19(26)8-4-17/h3-15H,16H2,1-2H3,(H,28,32)/b27-15+

InChI Key

FHRLHVALKFIEAG-JFLMPSFJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)N/N=C/C4=CC=C(C=C4)F

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NN=CC4=CC=C(C=C4)F

Origin of Product

United States

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